ジフェニルアセチルカルバミン酸エチルエステル

概要

説明

科学的研究の応用

Ro 01-6128 has a wide range of scientific research applications, including:

Chemistry: It is used to study the modulation of metabotropic glutamate receptors and their role in various chemical processes.

Biology: The compound is employed in research on cellular signaling pathways and receptor interactions.

Medicine: Ro 01-6128 is investigated for its potential therapeutic effects in neurological disorders due to its modulation of glutamate receptors.

Industry: It is used in the development of new drugs and chemical compounds.

作用機序

Ro 01-6128 acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype mGluR 1. This means it binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor’s response to glutamate. The compound potentiates glutamate-induced calcium release, which plays a crucial role in cellular signaling pathways .

将来の方向性

生化学分析

Biochemical Properties

Diphenylacetyl-carbamic acid ethyl ester plays a significant role in biochemical reactions, particularly as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1). This compound potentiates glutamate-induced calcium release and activates ERK1/2 phosphorylation in the absence of exogenously added glutamate. The interaction with mGluR1 suggests that diphenylacetyl-carbamic acid ethyl ester can influence various signaling pathways and cellular responses.

Cellular Effects

Diphenylacetyl-carbamic acid ethyl ester has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to potentiate glutamate-induced calcium release and activate ERK1/2 phosphorylation indicates its impact on intracellular signaling cascades. These effects can lead to changes in cellular behavior and function, including alterations in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of diphenylacetyl-carbamic acid ethyl ester involves its interaction with metabotropic glutamate receptor 1 (mGluR1). As a positive allosteric modulator, the compound enhances the receptor’s response to glutamate, leading to increased calcium release and activation of downstream signaling pathways such as ERK1/2 phosphorylation. This modulation of mGluR1 activity can result in various cellular responses, including changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diphenylacetyl-carbamic acid ethyl ester can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that diphenylacetyl-carbamic acid ethyl ester is stable when stored at -20°C and is soluble in DMSO and ethanol . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have sustained impacts on cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of diphenylacetyl-carbamic acid ethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have shown that the compound can modulate neuronal excitability and reduce anxiety-like behaviors in animal models . It is important to determine the appropriate dosage to avoid potential toxicity and adverse effects.

Metabolic Pathways

Diphenylacetyl-carbamic acid ethyl ester is involved in various metabolic pathways, including the enzymatic hydrolysis of the carbamate ester linkage. This compound can interact with enzymes and cofactors involved in metabolic processes, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of diphenylacetyl-carbamic acid ethyl ester within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to potentiate glutamate-induced calcium release suggests that it can influence its localization and accumulation within specific cellular compartments. These interactions are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

Diphenylacetyl-carbamic acid ethyl ester is localized within specific subcellular compartments, which can affect its activity and function. The compound’s interaction with metabotropic glutamate receptor 1 (mGluR1) indicates that it may be targeted to areas where this receptor is expressed. Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its overall impact on cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

Ro 01-6128, also known as ethyl diphenylacetylcarbamate, can be synthesized through a series of chemical reactions. The synthesis typically involves the following steps:

Formation of Diphenylacetic Acid: This is achieved by reacting benzyl chloride with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to produce diphenylacetic acid.

Formation of Diphenylacetyl Chloride: Diphenylacetic acid is then converted to diphenylacetyl chloride using thionyl chloride.

Formation of Ethyl Diphenylacetylcarbamate: Finally, diphenylacetyl chloride is reacted with ethyl carbamate in the presence of a base to form Ro 01-6128.

Industrial Production Methods

The industrial production of Ro 01-6128 follows similar synthetic routes but is optimized for large-scale production. This involves using high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets the required standards for research applications .

化学反応の分析

Types of Reactions

Ro 01-6128 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Ro 01-6128 can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

類似化合物との比較

Ro 01-6128 is compared with other positive allosteric modulators of mGluR 1, such as Ro67-4853. While both compounds modulate the same receptor, Ro 01-6128 is unique due to its specific binding site and modulation profile. Other similar compounds include:

Ro67-4853: An improved version of Ro 01-6128 with enhanced potency and selectivity.

VU0360172: Another positive allosteric modulator of mGluR 1 with a different chemical structure and binding profile

Ro 01-6128 stands out due to its specific chemical structure and its ability to selectively modulate mGluR 1, making it a valuable tool in scientific research .

特性

IUPAC Name |

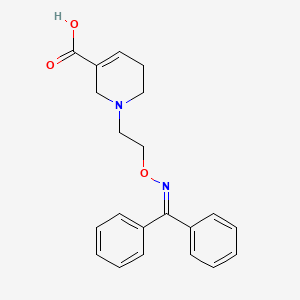

ethyl N-(2,2-diphenylacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSZPWZFQHSKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028585 | |

| Record name | Ethyl (diphenylacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302841-86-7 | |

| Record name | Ethyl N-(2,2-diphenylacetyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (diphenylacetyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

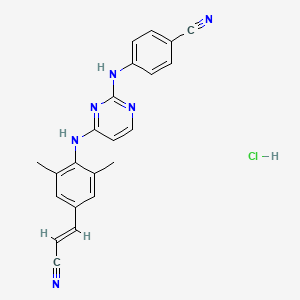

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)

![1-[3-[(5-bromo-2-pyridinyl)-[(3,4-dichlorophenyl)methyl]amino]propyl]-3-[3-(1H-imidazol-5-yl)propyl]thiourea](/img/structure/B1679357.png)

![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester](/img/structure/B1679360.png)